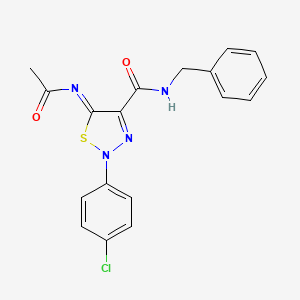

(5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (5Z)-5-(Acetylimino)-N-Benzyl-2-(4-Chlorphenyl)-2,5-Dihydro-1,2,3-thiadiazol-4-carboxamid ist ein komplexes organisches Molekül, das einen Thiadiazolring enthält, der für seine vielfältigen biologischen Aktivitäten bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-5-(Acetylimino)-N-Benzyl-2-(4-Chlorphenyl)-2,5-Dihydro-1,2,3-thiadiazol-4-carboxamid umfasst typischerweise mehrere Schritte:

Bildung des Thiadiazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht werden. Beispielsweise kann die Reaktion von Hydrazinderivaten mit Schwefelkohlenstoff, gefolgt von Oxidation, den Thiadiazolring ergeben.

Einführung der Acetyliminogruppe: Dieser Schritt beinhaltet die Reaktion des Thiadiazolzwischenprodukts mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin.

N-Benzylierung: Die Benzylgruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung von Benzylhalogeniden in Gegenwart einer geeigneten Base eingeführt werden.

Anlagerung der 4-Chlorphenylgruppe: Dies kann durch eine Kupplungsreaktion, wie z. B. Suzuki- oder Heck-Kupplung, unter Verwendung geeigneter Palladiumkatalysatoren erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Skalierung der Reaktionen, die Optimierung der Reaktionszeiten und -temperaturen sowie die Verwendung von kontinuierlichen Durchflussverfahren zur Steigerung der Effizienz.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiadiazolring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Iminogruppe angreifen und sie in ein Amin umwandeln.

Substitution: Die aromatischen Ringe können an elektrophilen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitriermittel können unter sauren Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, wodurch sie in der synthetischen organischen Chemie wertvoll ist.

Biologie

Biologisch hat (5Z)-5-(Acetylimino)-N-Benzyl-2-(4-Chlorphenyl)-2,5-Dihydro-1,2,3-thiadiazol-4-carboxamid als antimikrobielles und Antikrebsmittel Potenzial gezeigt. Seine Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.

Medizin

In der Medizin wird diese Verbindung auf ihr therapeutisches Potenzial untersucht. Ihre einzigartige Struktur ermöglicht die Interaktion mit spezifischen biologischen Zielen, was möglicherweise zur Entwicklung neuer Medikamente führt.

Industrie

Industriell kann diese Verbindung aufgrund ihrer chemischen Stabilität und Reaktivität bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-(Acetylimino)-N-Benzyl-2-(4-Chlorphenyl)-2,5-Dihydro-1,2,3-thiadiazol-4-carboxamid beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Der Thiadiazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen. Die Acetyliminogruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen ausbilden und so die Bindungsaffinität erhöhen. Die Benzyl- und 4-Chlorphenylgruppen tragen zur Gesamt-Hydrophobizität der Verbindung bei und erleichtern die Wechselwirkung mit Lipidmembranen.

Wirkmechanismus

The mechanism of action of (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity. The acetylimino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The benzyl and 4-chlorophenyl groups contribute to the compound’s overall hydrophobicity, facilitating its interaction with lipid membranes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

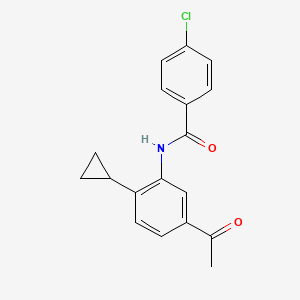

(5Z)-5-(Acetylimino)-N-Phenyl-2-(4-Chlorphenyl)-2,5-Dihydro-1,2,3-thiadiazol-4-carboxamid: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Benzylgruppe.

(5Z)-5-(Acetylimino)-N-Benzyl-2-(4-Fluorphenyl)-2,5-Dihydro-1,2,3-thiadiazol-4-carboxamid: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Chlor.

Einzigartigkeit

Die Einzigartigkeit von (5Z)-5-(Acetylimino)-N-Benzyl-2-(4-Chlorphenyl)-2,5-Dihydro-1,2,3-thiadiazol-4-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein der 4-Chlorphenylgruppe erhöht seine biologische Aktivität, während die Benzylgruppe seine Löslichkeit und Membranpermeabilität verbessert.

Eigenschaften

Molekularformel |

C18H15ClN4O2S |

|---|---|

Molekulargewicht |

386.9 g/mol |

IUPAC-Name |

5-acetylimino-N-benzyl-2-(4-chlorophenyl)thiadiazole-4-carboxamide |

InChI |

InChI=1S/C18H15ClN4O2S/c1-12(24)21-18-16(17(25)20-11-13-5-3-2-4-6-13)22-23(26-18)15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,20,25) |

InChI-Schlüssel |

UNRKMZRNIKTCPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N=C1C(=NN(S1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine](/img/structure/B11046613.png)

![9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046641.png)

![1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11046646.png)

![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11046654.png)

![Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11046660.png)

![2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11046661.png)

![(4Z)-1-Phenyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11046667.png)

![dimethyl 2-hydroxy-4-{(E)-2-[(4-methylphenyl)amino]ethenyl}pyridine-3,5-dicarboxylate](/img/structure/B11046685.png)

![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11046698.png)

![9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11046699.png)